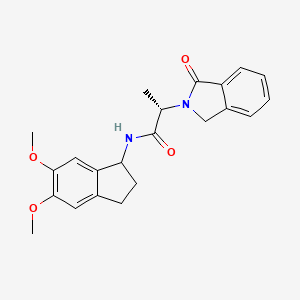![molecular formula C21H19N5O2S B14935250 N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B14935250.png)
N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyloxyphenyl group, a triazolopyridazinyl moiety, and a sulfanylacetamide linkage, making it a versatile molecule for chemical modifications and functional studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the triazolopyridazinyl intermediate: This involves the cyclization of appropriate hydrazine derivatives with 3-methyl-1,2,4-triazole under acidic conditions to form the triazolopyridazine core.
Coupling reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the triazolopyridazinyl intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Biology:
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmacology: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the triazolopyridazinyl moiety can form hydrogen bonds or coordinate with metal ions in the active site of enzymes. This dual interaction can inhibit the enzyme’s activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
- N-[4-(benzyloxy)phenyl]-2-[(1,2,4-triazol-3-yl)sulfanyl]acetamide
- N-[4-(benzyloxy)phenyl]-2-[(pyridazin-3-yl)sulfanyl]acetamide
Comparison:
- Structural Differences: The presence of different substituents on the triazole or pyridazine rings can significantly alter the compound’s reactivity and interaction with biological targets.
- Uniqueness: N-[4-(benzyloxy)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is unique due to the specific combination of the benzyloxyphenyl and triazolopyridazinyl moieties, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C21H19N5O2S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19N5O2S/c1-15-23-24-19-11-12-21(25-26(15)19)29-14-20(27)22-17-7-9-18(10-8-17)28-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,27) |
Clave InChI |
WXIHZGZPHBFTGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B14935170.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14935180.png)
![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[2-(4-thiomorpholinylsulfonyl)ethyl]propanamide](/img/structure/B14935181.png)
![N,N'-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide]](/img/structure/B14935190.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-methylbutanamide](/img/structure/B14935193.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B14935208.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B14935213.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B14935226.png)

![cyclopropyl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14935236.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate](/img/structure/B14935244.png)
![2-(4-Hydroxyphthalazin-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14935245.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14935251.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935255.png)
